4-Benzyltetrahydrofuran-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-benzyloxolan-2-ol |
InChI |
InChI=1S/C11H14O2/c12-11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
InChI Key |
JOGCBCDFGCNQLE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Transformations and Reaction Pathways of 4 Benzyltetrahydrofuran 2 Ol Derivatives
Ring-Opening and Rearrangement Reactions
The inherent reactivity of the tetrahydrofuran (B95107) ring, particularly when substituted with activating groups, allows for a variety of synthetically useful transformations. These include Lewis acid-catalyzed ring-openings and photochemical rearrangements.
The 2-methoxy-4-benzyltetrahydrofuran framework serves as a key precursor for the synthesis of lignan (B3055560) lactones through a Lewis acid-catalyzed ring-opening and cyclization cascade. acs.orgacs.org This transformation's outcome can be selectively directed towards either γ-butyrolactones or cyclopropane (B1198618) derivatives by modifying the reaction conditions. acs.orgnih.gov
Initial studies involving conventional Lewis acids like BF₃·Et₂O did not yield the desired γ-butyrolactone products. acs.org However, the use of certain lanthanide triflates proved to be highly effective. When 2-methoxy-4-benzyltetrahydrofuran derivatives are treated with a catalytic amount of Scandium(III) triflate (Sc(OTf)₃) in methanol (B129727) at reflux, they are converted directly to the corresponding γ-butyrolactone in high yield. acs.org For instance, treating the precursor 4a with 10 mol % of Sc(OTf)₃ in refluxing methanol for 10 hours resulted in the formation of lactone 6a in 87% yield. acs.org
Interestingly, the choice of Lewis acid and solvent system can dramatically alter the reaction pathway. A one-pot reaction using Ytterbium(III) triflate (Yb(OTf)₃) as the catalyst facilitates a ring-opening/cyclization sequence to produce dibenzylbutyrolactone lignans (B1203133). acs.org Conversely, under different conditions, the same starting materials can be selectively converted into functionalized cyclopropane compounds. acs.orgresearchgate.net This divergent reactivity highlights the synthetic versatility of these tetrahydrofuran derivatives.
Table 1: Lewis Acid Catalyzed Transformations of 2-Methoxy-4-benzyltetrahydrofuran Derivative (4a)
| Lewis Acid (mol %) | Solvent | Conditions | Product(s) | Yield (%) | Source(s) |
|---|---|---|---|---|---|
| Sc(OTf)₃ (20%) | CH₂Cl₂ | rt, 2h | Lactone (6a) & Cyclopropane (7a) | 45% & 12% | acs.org |
| Sc(OTf)₃ (10%) | Methanol | Reflux, 10h | Lactone (6a) | 87% | acs.org |
The di-π-methane rearrangement is a photochemical reaction that transforms a 1,4-diene system into a vinylcyclopropane (B126155) derivative. researchgate.net This type of rearrangement is relevant to furanone systems that possess the requisite structural features, namely two π-systems separated by a saturated carbon atom (the "methane" unit). researchgate.net While not directly demonstrated on 4-benzyltetrahydrofuran-2-ol itself, the photoreactivity of related furan-2(5H)-ones provides significant insight into potential transformations.
Studies on 4-benzyl-2,5-dihydrofuran-2-ones have shown that substitution at the benzylic carbon (the 'central methane') significantly influences the efficiency of the di-π-methane rearrangement. rsc.org Photoirradiation of these systems leads to the formation of isomeric cyclopropanofuranones. researchgate.netrsc.org For example, the photoreactivity of 3,4-bis(phenylmethyl)-2(5H)-furanone has been investigated, demonstrating the characteristic di-π-methane rearrangement. jst.go.jp
The conformation of the molecule plays a crucial role in the reaction's outcome. Computational and X-ray crystallographic studies on substituted tetrahydroisobenzofuran-1-one systems suggest that the di-π-methane rearrangement proceeds through a boat-like conformation where a pseudoaxial substituent is present. rsc.org The efficiency and chemoselectivity of the rearrangement are sensitive to substituent effects and the geometric constraints imposed by the ring system. rsc.org
Lewis Acid Catalyzed Ring-Opening of 2-Methoxytetrahydrofuran (B50903) Derivatives
Functional Group Interconversions at the Hydroxyl Position
The hydroxyl group at the C-2 position of this compound is a key handle for further synthetic modifications. It can be oxidized to a carbonyl group to form a lactone or can be formed via the reduction of such a carbonyl precursor.
The selective oxidation of secondary alcohols to ketones or lactones is a fundamental transformation in organic synthesis. mdpi.com In the context of this compound, this would involve the conversion of the hemiacetal hydroxyl group to the corresponding γ-butyrolactone, 4-benzyltetrahydrofuran-2-one. Various catalytic systems are available for such transformations, often employing molecular oxygen as a green oxidant. rsc.org
One such method involves the use of mixed-valence polyoxovanadate-based metal-organic frameworks (MOFs), which have demonstrated high selectivity and nearly quantitative yields for the oxidation of aromatic alcohols to their corresponding aldehydes. rsc.org Another approach utilizes dilute palladium-gold (PdAu) alloy catalysts. rsc.org However, these catalysts can be susceptible to poisoning by over-oxidation products like carboxylates, especially with longer-chain alcohols. rsc.org Nitroxyl radicals, such as 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO), are also effective catalysts for the selective oxidation of secondary alcohols, including sterically hindered ones. mdpi.com These methods provide viable routes for converting the alcohol moiety in this compound to the corresponding lactone, a key intermediate in the synthesis of many natural products. researchgate.net
Table 2: Catalytic Systems for Selective Oxidation of Secondary Alcohols
| Catalyst System | Oxidant | Substrate Type | Key Feature | Source(s) |
|---|---|---|---|---|
| V-Cd-MOF | O₂ | Aromatic Alcohols | High selectivity and yield | rsc.org |
| Pd₃Au₉₇ RCT-SiO₂ | O₂ | Linear Alcohols | Prone to poisoning by carboxylates | rsc.org |
The reduction of a carbonyl group is the reverse of the oxidation process and is a primary method for synthesizing alcohols. libretexts.org In this context, this compound can be synthesized by the reduction of its corresponding lactone precursor, 4-benzyltetrahydrofuran-2-one. This transformation involves a decrease in the number of carbon-heteroatom bonds and an increase in carbon-hydrogen bonds. libretexts.org
A wide range of reducing agents can accomplish this transformation. praxilabs.com For the reduction of ketones or lactones to alcohols, common laboratory reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder and more selective reagent often used to reduce ketones and aldehydes. libretexts.orgresearchgate.net The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. opentextbc.cabccampus.ca This method is a standard and reliable way to access this compound from its oxidized lactone form.
Selective Oxidation of the Alcohol Moiety
Derivatization and Analogue Synthesis
The synthesis of derivatives and analogues of this compound is crucial for exploring structure-activity relationships in medicinal chemistry and for creating diverse molecular scaffolds. tuwien.atnih.gov Synthetic strategies often focus on building the core tetrahydrofuran ring with desired substitutions or modifying existing functional groups. nih.gov
One powerful method for synthesizing substituted tetrahydrofurans involves the palladium-catalyzed reaction of γ-hydroxy terminal alkenes (like 4-penten-1-ol (B13828) derivatives) with aryl bromides. nih.gov This approach allows for the direct installation of a benzyl (B1604629) group at the 2-position, although high regioselectivity for 2-benzyltetrahydrofuran (B102498) derivatives is typically observed. nih.gov The yields of these reactions can be influenced by the electronic properties of the aryl bromide and the steric nature of the alcohol substrate. nih.gov
Further derivatization can be achieved through reactions at the hydroxyl or benzyl positions. For example, in the synthesis of analogues of the lignan leoligin, a key intermediate containing a tetrahydrofuran alcohol was esterified using a Mitsunobu reaction to generate a library of different esters for biological evaluation. tuwien.at Additionally, multi-step synthetic sequences, sometimes involving enzymatic kinetic resolution and radical cyclization, have been employed to produce optically pure and stereochemically complex analogues. tuwien.at These strategies enable the systematic modification of the this compound scaffold to generate novel compounds. researchgate.netresearchgate.net
Synthesis of C-5 Substituted Analogues of Butyrolactone Lignans
The synthesis of C-5 substituted analogues of butyrolactone lignans represents an important area of research, as these modifications can significantly impact the biological activity of the parent compounds. nih.govsemanticscholar.org A notable strategy for achieving this involves the use of 2-methoxy-4-benzyltetrahydrofuran derivatives as key precursors. nih.govresearchgate.net
One effective method utilizes an acyl-Claisen rearrangement to create dibenzyl butyrolactone lignans. nih.govsemanticscholar.org This approach is modular and convergent, allowing for the synthesis of various analogues. semanticscholar.org The process can lead to the formation of previously unexplored 5-hydroxymethyl derivatives of these natural products. nih.govsemanticscholar.org The transformation of C-5 hydroxymethyl analogues into dibenzylbutyrolactone lignans is achieved through a reduction using lithium aluminium hydride (LiAlH₄) to form the corresponding triols. nih.gov Subsequent periodate (B1199274) cleavage yields lactols, which are then oxidized using Fetizon's reagent to produce the target dibenzyl butyrolactone lignans. nih.gov This methodology has been successfully applied to the synthesis of several known natural products, including arcitin, bursehernin, kusunokinin, and hinokinin. nih.gov
Another approach involves a Lewis acid-catalyzed ring-opening and cyclization reaction of 2-methoxytetrahydrofuran derivatives, which provides an efficient route to γ-butyrolactones. researchgate.net Interestingly, by altering the reaction conditions, the same starting materials can be selectively converted into cyclopropane derivatives. researchgate.net This highlights the versatility of the tetrahydrofuran core in accessing diverse molecular scaffolds.
Table 1: Synthesis of Dibenzyl Butyrolactone Lignans via C-5 Hydroxymethyl Analogues nih.gov
| Precursor | Reagents | Intermediate | Final Product |
| C-5 Hydroxymethyl Analogue | 1. LiAlH₄ | Triol | Racemic Dibenzyl Butyrolactone Lignan |
| 2. Periodate | Lactol | ||
| 3. Fetizon's Reagent |
Exploration of Novel 4-Benzyl-1,3-thiazole Derivatives
The synthesis of novel 4-benzyl-1,3-thiazole derivatives has been explored, drawing inspiration from the structural features of known anti-inflammatory agents. nih.gov An analogue-based drug design approach has been employed, using darbufelone, a dual COX/LOX inhibitor, as a lead molecule to design a molecular scaffold. nih.gov
The general synthetic strategy for 2,4-disubstituted-1,3-thiazole derivatives often involves the Hantzsch thiazole (B1198619) synthesis. mdpi.comresearchgate.net This classical condensation reaction typically utilizes a thioamide and an α-haloketone. mdpi.com For the synthesis of novel 4-benzyl-1,3-thiazole derivatives, a series of compounds were synthesized with a 1,3-thiazole molecular scaffold bearing a side chain at the 2-position. nih.gov These side chains consisted of either carbalkoxy amino or aryl amino moieties. nih.gov
A common synthetic route starts with the appropriate starting materials to form a thiosemicarbazone intermediate. This intermediate is then subjected to heterocyclization with α-haloketones to yield the desired 2-hydrazinyl-4-substituted-1,3-thiazole derivatives. mdpi.com The structures of these newly synthesized compounds are typically confirmed using spectroscopic methods such as IR, NMR, and Mass Spectrometry. researchgate.net
Table 2: General Synthesis of 4-Substituted-1,3-thiazole Derivatives mdpi.com
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| Thioamide | α-Haloketone | Hantzsch Condensation | 4-Substituted-1,3-thiazole |
| Thiosemicarbazone | α-Haloketone | Heterocyclization | 2-Hydrazinyl-4-substituted-1,3-thiazole |
Electrophilic and Nucleophilic Reactivity of the Tetrahydrofuran Core
The tetrahydrofuran ring system in this compound exhibits both electrophilic and nucleophilic characteristics, making it a versatile building block in organic synthesis. The reactivity is influenced by the substituents on the ring and the reaction conditions employed.
Electrophilic Reactivity:
The tetrahydrofuran core can undergo reactions with nucleophiles. The presence of an oxygen atom within the ring can influence the electron density of the adjacent carbon atoms. In the case of derivatives like 2-methoxytetrahydrofurans, the ring can be opened under Lewis acidic conditions, generating a carbocationic intermediate that can then be trapped by a nucleophile. researchgate.net This reactivity is central to the synthesis of γ-butyrolactones from these precursors. researchgate.net
Furthermore, rearrangements, such as 1,2-shifts, can occur in reactions involving carbocation intermediates, which are often generated under acidic conditions. csbsju.edu These electrophilic rearrangements can lead to the formation of more stable carbocations, influencing the final product distribution. csbsju.edu
Nucleophilic Reactivity:
The oxygen atom of the tetrahydrofuran ring possesses lone pairs of electrons, allowing it to act as a nucleophile. This is particularly relevant in reactions where the hydroxyl group of this compound participates in intramolecular cyclizations. For instance, in palladium-catalyzed reactions of γ-hydroxy terminal alkenes, the hydroxyl group acts as an internal nucleophile, attacking a palladium-activated alkene to form the tetrahydrofuran ring. nih.govacs.org
The π-bond of an alkene can also exhibit nucleophilic character in electrophilic addition reactions. libretexts.org In the context of synthesizing tetrahydrofuran derivatives, an alkene can be attacked by an electrophile, leading to a carbocation intermediate that is then trapped by the intramolecular hydroxyl group to form the ring. libretexts.org
The reactivity of the tetrahydrofuran core is a delicate balance of electronic and steric effects, and understanding these factors is crucial for designing synthetic routes to complex molecules.
Mechanistic Investigations of Reactions Involving 4 Benzyltetrahydrofuran 2 Ol and Precursors
Elucidation of Complex Reaction Pathways and Intermediates
The formation of substituted tetrahydrofuran (B95107) rings often proceeds through multi-step sequences involving various reactive intermediates. A key precursor to compounds like 4-benzyltetrahydrofuran-2-ol is a γ-hydroxy olefin, which can undergo cyclization. For instance, a redox-relay Heck reaction using precursors like cis-butene-1,4-diol can generate cyclic hemiacetals, which are structural analogs of this compound. acs.org These hemiacetals can then serve as versatile intermediates for further transformations. acs.org Detailed mechanistic studies, including computational methods like Density Functional Theory (DFT), have been employed to understand these pathways, revealing, for example, that certain ring expansion reactions proceed via a diradical pathway. rsc.org
Understanding the evolution of a chemical reaction in real-time is crucial for identifying short-lived intermediates and validating proposed mechanisms. In situ spectroscopic techniques are invaluable for this purpose. While specific studies focusing solely on this compound are not detailed in the provided literature, the principles are widely applied in analogous syntheses.
Nuclear Magnetic Resonance (NMR): ¹H NMR and/or GC-MS are frequently used to monitor the conversion of starting materials and the formation of tetrahydrofuran products. nih.gov By tracking the appearance and disappearance of characteristic signals over time, researchers can determine reaction progress and diastereomeric ratios of the products formed. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is instrumental in identifying the components of a reaction mixture at various time points. It was used to monitor the progress of HFIP-promoted synthesis of substituted tetrahydrofurans and to determine the conversion towards the final product. nih.gov
The general application of these techniques allows for the continuous tracking of reactant consumption, intermediate formation and decay, and product generation, providing a dynamic picture of the reaction landscape.
Kinetic modeling translates observational data from experiments into a mathematical framework that describes the reaction rates and their dependence on various factors. researchgate.netcore.ac.uk This approach is essential for understanding complex reaction networks, identifying rate-determining steps, and optimizing conditions. researchgate.netnih.gov
In studies of related radical cyclizations, initial-rate kinetic analyses have been conducted to elucidate the reaction mechanism. chemrxiv.org By systematically varying the concentration of each reactant and catalyst, the order of the reaction with respect to each component can be determined. For example, a first-order dependence on the catalyst, a half-order dependence on the substrate, and a zeroth-order dependence on other reagents can strongly support a radical chain mechanism where the catalyst regeneration is not the turnover-limiting step. chemrxiv.org
Table 1: Example of Kinetic Data Analysis for a Hypothetical Reductive Cyclization
| Entry | Reactant Varied | Concentration Change | Observed Effect on Initial Rate | Inferred Reaction Order |
|---|---|---|---|---|
| 1 | Substrate (e.g., Alkyl Halide) | Doubled | Rate increases by a factor of ~1.4 | 0.5 |
| 2 | Catalyst (e.g., DAP-H) | Doubled | Rate doubles | 1 |
| 3 | Reagent (e.g., HBpin) | Doubled | No significant change | 0 |
This table illustrates the principles of using initial-rate data to determine reaction orders, as described in mechanistic studies of radical cyclizations. chemrxiv.org
Such kinetic models are crucial for predicting how changes in temperature, pressure, and concentration will affect the reaction, enabling the rational design of more efficient synthetic processes. researchgate.net
Application of In Situ Spectroscopic Techniques for Real-Time Monitoring (e.g., IR, NMR, UV-Vis)
Role of Catalyst Structure and Ligand Design in Reaction Mechanism and Stereoselectivity
The choice of catalyst and its associated ligands is paramount in controlling the reaction pathway and, critically, the stereochemical outcome. libguides.com In the palladium-catalyzed synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes, the ligand plays a decisive role in the efficiency and selectivity of the reaction. acs.orgnih.gov
Different ligands can significantly influence product yield. For example, in the reaction of 4-penten-1-ol (B13828) with 2-bromonaphthalene, switching from a simple phosphine (B1218219) ligand like P(o-tol)₃ to a more complex bidentate ligand like dpe-phos dramatically increased the yield of the desired 2-benzyltetrahydrofuran (B102498) derivative from 20% to 76%. acs.orgnih.gov The ligand structure affects the electronic and steric properties of the palladium center, which in turn influences key mechanistic steps such as oxidative addition, olefin insertion, and reductive elimination. organic-chemistry.org
The stereoselectivity of these transformations is also highly dependent on the catalyst system. In the synthesis of 2,3-disubstituted tetrahydrofurans, the reaction proceeds with good to excellent diastereocontrol, affording primarily the trans product. acs.org Similarly, cobalt-catalyzed cyclizations of γ-hydroxy olefins are known to produce 2,5-trans-substituted tetrahydrofurans with high stereoselectivity. researchgate.net DFT calculations in these cobalt-catalyzed systems suggest an inner-sphere syn attack mechanism is the most likely pathway, dictating the observed trans stereochemistry. researchgate.net
Table 2: Influence of Ligand on Yield in a Palladium-Catalyzed Tetrahydrofuran Synthesis
| Entry | Ligand | Yield (%) | Reference |
|---|---|---|---|
| 1 | P(t-Bu)₃ | <10 | nih.gov |
| 2 | P(o-tol)₃ | 20 | nih.gov |
| 3 | dppf | 55 | nih.gov |
| 4 | xantphos | 40 | nih.gov |
| 5 | dpe-phos | 76 | nih.gov |
Data adapted from studies on the synthesis of 2-monosubstituted tetrahydrofurans, illustrating the profound impact of ligand choice on reaction efficiency. nih.gov
Understanding Selectivity in Competing Reaction Pathways
Many chemical transformations can proceed through multiple competing pathways, leading to a mixture of products. A central goal of mechanistic investigation is to understand the factors that govern this selectivity, allowing for conditions to be tuned to favor the desired product. numberanalytics.com
In the palladium-catalyzed synthesis of tetrahydrofurans, major side products can arise from competing reactions such as the O-arylation of the alcohol or the reduction of the aryl bromide. acs.org The latter pathway is believed to occur via a β-hydride elimination from a Pd(Ar)(OR) intermediate. acs.orgnih.gov The choice of base and ligand can modulate the relative rates of these competing pathways.
Catalyst design can also be used to suppress unwanted side reactions. For example, in the hydrogenation of olefinic alcohols, Crabtree's catalyst can isomerize the substrate to an aldehyde, which is a competing reaction pathway. d-nb.info By encapsulating the catalyst within the hydrophilic pores of a metal-organic framework (MOF), the isomerization pathway was significantly suppressed, leading to a dramatic increase in selectivity for the desired alcohol product (from <60% to >90%). d-nb.info This enhancement is attributed to the specific microenvironment created by the MOF, which favors the hydrogenation pathway. d-nb.info
Another elegant example involves the site-selective arylation of 2-benzylfurans using bimetallic catalysts. nih.gov By changing the nature of the auxiliary metal (e.g., from potassium to lithium with a crown ether additive), the reaction can be selectively directed to two different C-H bonds, resulting in either C-3 arylation or benzylic arylation with near-perfect selectivity. nih.gov This control is attributed to the modulation of cation-π interactions that stabilize different intermediates, thereby directing the reaction down a specific path. nih.gov
Table 3: Controlling Selectivity Between Competing Reaction Pathways
| Reaction System | Desired Pathway | Competing Pathway | Method of Control | Outcome | Reference |
|---|---|---|---|---|---|
| Hydrogenation of Olefinic Alcohols | Hydrogenation to Alcohol | Isomerization to Aldehyde | Encapsulation of Crabtree's catalyst in a MOF | Selectivity for alcohol increases from ~31-61% to >90% | d-nb.info |
| Arylation of 2-Benzylfuran | C-3 Arylation | Benzylic Arylation | Choice of auxiliary metal in bimetallic catalyst (K vs. Li) | Switches between nearly complete selectivity for either product | nih.gov |
| Hydrogenation of Furfural Acetone | Hydrogenation to Saturated Alcohol | Hydrogenation to Saturated Ketone | Use of pure H₂ vs. H₂/CO₂ gas feed with a Ru@PGS catalyst | Selectivity switches from alcohol (H₂) to ketone (H₂/CO₂) | nih.gov |
This table summarizes different strategies for controlling selectivity in reactions with competing pathways, based on principles from the cited literature.
Stereochemical Aspects in the Chemistry of 4 Benzyltetrahydrofuran 2 Ol
Impact of Substrate Substitution Patterns on Diastereoselectivity
The substitution pattern of the precursor molecules plays a crucial role in determining the diastereoselectivity of reactions that form the 4-benzyltetrahydrofuran-2-ol core. The steric and electronic properties of substituents on the starting materials can significantly influence the formation of one diastereomer over another.
In the synthesis of substituted tetrahydrofurans, including those structurally related to this compound, the position of substituents on the precursor, such as a γ-hydroxy alkene, dictates the diastereomeric ratio (dr) of the product. Research has shown that γ-hydroxyalkenes with substituents at the 1- or 3-positions can lead to good to excellent diastereoselectivity, with diastereomeric ratios up to >20:1. nih.govacs.org However, when a substituent is present at the 2-position of the γ-hydroxyalkene, the resulting tetrahydrofuran (B95107) product is formed with low diastereoselectivity, approximately 2:1. nih.govacs.org
The size of the substituents also has a pronounced effect. For instance, in the synthesis of 2,3-disubstituted tetrahydrofurans, increasing the size of the substituent at the 3-position from a methyl to a tert-butyl group can improve the diastereoselectivity from 3:1 to >20:1. acs.org Similarly, for 2,5-disubstituted tetrahydrofurans, high diastereoselectivity (>20:1) favoring the trans-stereoisomer is often observed, and while the size of the substituent at the 5-position may not impact the stereoselectivity, it does affect the chemical yield. nih.govacs.org In contrast, the formation of 2,4-disubstituted tetrahydrofurans generally proceeds with low diastereoselectivity (1-2:1), with a slight preference for the cis-diastereomer in some cases. acs.org
Furthermore, electronic effects of the substituents can influence the reaction outcome. In palladium-catalyzed syntheses, electron-deficient aryl bromides have been observed to decrease the diastereoselectivity in the formation of 2,5,5-trisubstituted tetrahydrofurans. acs.org
Table 1: Effect of Substituent Position on Diastereoselectivity in Tetrahydrofuran Synthesis
| Substituent Position on γ-Hydroxyalkene | Diastereomeric Ratio (dr) | Predominant Isomer |
|---|---|---|
| 1- or 3-position | Good to Excellent (up to >20:1) nih.govacs.org | Varies |
| 2-position | Low (ca. 2:1) nih.govacs.org | - |
| 3-position (size effect) | Increases with substituent size (e.g., Me 3:1, t-Bu >20:1) acs.org | Varies |
| 5-position | High (>20:1) nih.govacs.org | trans |
| 4-position | Low (1-2:1) acs.org | cis (slight preference) |
Stereochemical Control in Intramolecular Cyclization Reactions
Intramolecular cyclization is a common strategy for synthesizing the tetrahydrofuran ring system. The stereochemistry of the starting material, particularly the configuration of existing stereocenters, can exert significant control over the formation of new stereocenters during the cyclization process.
The stereochemistry of the substrate has a pronounced effect on both the chemical yield and diastereoselectivity of intramolecular cyclization reactions. acs.org For example, in the palladium-catalyzed reaction of cis-2-allylcyclohexanol, a bicyclic tetrahydrofuran derivative was formed with a 10:1 diastereomeric ratio. acs.org This demonstrates that the pre-existing stereochemistry of the substrate can effectively direct the stereochemical outcome of the cyclization.
In the context of radical cyclizations, the stereochemistry of the substrate can even dictate the regioselectivity of the reaction. libretexts.org While five-membered ring formation is generally favored kinetically, the formation of a highly strained trans-fused five-membered ring system can be disfavored, leading to the formation of a six-membered ring instead. libretexts.org This highlights the powerful influence of stereochemical constraints within the substrate on the reaction pathway.
Cobalt-catalyzed Hartung-Mukaiyama cyclization of γ-hydroxy olefins is another method where the substrate's stereochemistry plays a key role. researchgate.net The substitution pattern and relative configuration of the γ-hydroxy olefin largely determine the stereochemical outcome, with 2,5-cis-substituted tetrahydrofurans being obtainable from appropriately substituted starting materials. researchgate.net This method has proven effective in the stereocontrolled synthesis of complex tetrahydrofuran-containing natural products. researchgate.net
Determination of Relative and Absolute Configurations of Stereoisomers
Determining the precise three-dimensional arrangement of atoms in the stereoisomers of this compound is crucial for understanding its properties and biological activity. This involves establishing both the relative and absolute configurations of the chiral centers.
The relative configuration describes the spatial relationship between two or more stereocenters within the same molecule. libretexts.org It can often be determined through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, by analyzing coupling constants and through-space interactions (e.g., NOE experiments).
The absolute configuration provides an unambiguous description of the spatial arrangement of ligands at a chiral center, typically designated as (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. saskoer.cayoutube.comlibretexts.orgimperial.ac.uk The definitive method for determining absolute configuration is single-crystal X-ray diffraction analysis. libretexts.org Once the absolute configuration of one compound is known, it can sometimes be correlated to others through chemical transformations where the stereochemistry at the chiral center is known to be either retained or inverted. libretexts.org
For example, in the palladium-catalyzed asymmetric hydrogenation of 4-substituted 3-alkoxycarbonylfuran-2(5H)-ones, the absolute configuration of the resulting chiral butyrolactone derivative was determined as (3R,4R) by X-ray diffraction analysis. The absolute configurations of other products were then assigned by analogy.
The process of assigning (R) or (S) configuration involves:
Assigning priorities to the four groups attached to the chiral center based on atomic number. youtube.comlibretexts.org
Orienting the molecule so that the lowest priority group points away from the viewer. youtube.comlibretexts.org
Determining the direction of the remaining three groups in descending order of priority. A clockwise direction corresponds to an (R) configuration, while a counter-clockwise direction corresponds to an (S) configuration. youtube.comlibretexts.org
Stereospecificity in Palladium-Catalyzed Carboetherification
Palladium-catalyzed reactions are powerful tools for the synthesis of tetrahydrofurans, and the stereospecificity of these reactions is a key feature. Carboetherification, the simultaneous formation of a carbon-carbon and a carbon-oxygen bond, can proceed with high stereoselectivity, allowing for the controlled synthesis of specific stereoisomers.
Palladium-catalyzed carboetherification reactions of γ-hydroxy alkenes can lead to the formation of up to two new stereocenters in a single step. nih.govacs.org These reactions often proceed with high diastereoselectivity, particularly for substrates substituted at the 1- or 3-position. nih.govacs.org The use of specific phosphine (B1218219) ligands, such as dpe-phos, in conjunction with a palladium catalyst like Pd₂(dba)₃, has been shown to be effective in promoting these transformations. acs.orgumich.edu
The reaction mechanism is believed to involve the formation of a palladium-alkoxide intermediate, followed by intramolecular migratory insertion of the alkene into the palladium-oxygen bond. Subsequent reductive elimination or other terminating steps then yield the tetrahydrofuran product. The stereochemical outcome is influenced by the coordination of the substrate to the palladium center and the geometry of the transition states involved in the key bond-forming steps.
Highly diastereoselective palladium-catalyzed carboetherification reactions have been developed for acyclic internal alkenes, enabling the stereoselective synthesis of polysubstituted tetrahydrofurans. umich.edu Furthermore, asymmetric versions of these reactions have been developed, employing chiral ligands to induce enantioselectivity in the formation of the tetrahydrofuran products. rsc.org
Computational and Theoretical Studies of 4 Benzyltetrahydrofuran 2 Ol Systems
Quantum Chemical Methods for Reaction Mechanism Prediction and Energetic Profiles
Quantum chemical calculations are indispensable for predicting reaction outcomes by mapping the potential energy surface (PES) that connects reactants to products. acs.orgnih.gov These methods allow for the estimation of chemical reaction pathways, including the energies of transition states and intermediates, which are often difficult to study experimentally. acs.org By calculating the energy barriers of various possible pathways, researchers can predict which reactions are kinetically feasible. For instance, in the thermal oxidation of related unsaturated aldehydes, quantum calculations have been used to delineate multiple competing reaction mechanisms, including peroxide, peroxyl radical, and alkoxy radical pathways, and to determine the priority of each route based on calculated energy profiles. nih.gov
Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the mechanisms of organic reactions due to its favorable balance of computational cost and accuracy. mdpi.com DFT calculations are employed to optimize the geometries of reactants, products, intermediates, and, crucially, transition states. mdpi.compku.edu.cn This allows for the construction of detailed energetic profiles for proposed reaction pathways.
| Reaction Pathway | Description | Calculated Activation Free Energy (kcal/mol) |
|---|---|---|
| Pathway A (Diradical) | Stepwise [8+2] cycloaddition via a diradical intermediate. | 23.4 |
| Pathway B (Zwitterionic) | Stepwise [8+2] cycloaddition via a zwitterionic intermediate. | 21.7 |
| Pathway C ([4+2] then shift) | Initial [4+2] cycloaddition of the furan (B31954) moiety followed by a vinyl shift. | 16.6 (initial step) |
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The three-dimensional structure and flexibility of a molecule are critical to its reactivity and interactions. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules by simulating the atomic motions over time. nih.govmdpi.com For 4-benzyltetrahydrofuran-2-ol, MD simulations would reveal the accessible conformations of the five-membered THF ring, which is known to undergo pseudorotation between various puckered forms, such as the envelope and twist conformations. tsinghua.edu.cn
MD simulations can also elucidate the preferred orientations of the substituents—the benzyl (B1604629) group at position 4 and the hydroxyl group at position 2. These simulations, often performed in a solvent environment to mimic realistic conditions, provide insights into how intramolecular and intermolecular forces, such as hydrogen bonding, govern the conformational preferences. duq.eduacs.org For instance, MD simulations have been used to study the conformational plasticity of the active sites in kinases, showing how the protein structure rearranges upon binding a ligand. nih.gov A similar approach for this compound would clarify how its shape changes in different solvents, which in turn affects its properties and reactivity. Enhanced sampling techniques within MD, such as metadynamics, can be used to fully characterize transformations and overcome high energy barriers between different stable states. acs.org
| Conformation Type | Description | Key Feature | Relevance to this compound |
|---|---|---|---|
| Envelope (E) | Four atoms are coplanar, and the fifth is out of the plane. | Low energy barrier to interconversion. | A likely low-energy conformation, with the benzyl and hydroxyl groups adopting pseudo-equatorial or pseudo-axial positions. |
| Twist (T) | Two adjacent atoms are displaced in opposite directions from the plane of the other three. | Often a transition state between envelope forms. | Represents a key point on the pseudorotational pathway, influencing the dynamic flexibility of the ring. |
Theoretical Prediction of Reactivity and Selectivity in Organic Transformations
Computational chemistry provides powerful tools for predicting the reactivity and selectivity (chemo-, regio-, and stereoselectivity) of organic reactions. acs.orgmdpi.com For a multifunctional molecule like this compound, these predictions are essential for designing synthetic routes. DFT calculations can be used to compare the activation barriers for reactions at different sites, such as oxidation of the C2-hydroxyl group versus reactions involving the benzyl ring.
In palladium-catalyzed oxidative cyclization of alkenols to form substituted tetrahydrofurans, computational modeling has been used to rationalize the observed diastereoselectivity. acs.org These studies propose that non-covalent interactions, such as intramolecular hydrogen bonding, can stabilize one transition state over another, thereby controlling the stereochemical outcome. acs.org Similarly, for this compound, theoretical models could predict how the bulky benzyl group sterically directs incoming reagents to the opposite face of the ring, or how the C2-hydroxyl group might direct reactions through hydrogen bonding with a catalyst or reagent. Theoretical approaches have successfully guided the selection of functional monomers and solvents for creating molecularly imprinted polymers by calculating the stability of pre-polymerization complexes. scielo.br This highlights the predictive power of computational methods in guiding experimental design for selective molecular recognition.
| Substrate Feature | Catalyst System | Predicted Rationale | Observed Diastereomeric Ratio (dr) |
|---|---|---|---|
| Parent Diol | Pd(OAc)₂/Cu(OAc)₂ | No strong directing group, competing transition states. | 2:1 |
| Diol with H-bond acceptor | PdCl₂/Benzoquinone | Intramolecular H-bonding organizes the transition state. | 7:1 |
Electronic Structure Analysis and Bonding Characterization
Understanding the electronic structure of this compound is fundamental to explaining its chemical behavior. DFT calculations can provide detailed information about the distribution of electrons within the molecule. Analysis methods such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are used to characterize bonding, atomic charges, and orbital interactions. acs.orgchinesechemsoc.org
For this compound, such analyses would reveal the polarity of bonds, identifying the most electrophilic and nucleophilic sites. For example, the carbon atom attached to the ring oxygen and the hydroxyl group (C2) would likely carry a significant partial positive charge, making it susceptible to nucleophilic attack. The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy and location of the HOMO indicate where the molecule is most likely to act as an electron donor, while the LUMO shows where it is most likely to act as an electron acceptor. Electron momentum spectroscopy, combined with theoretical calculations, has been used to study the valence electronic structure of tetrahydrofuran, revealing how orbital shapes change during pseudorotation. tsinghua.edu.cn This level of detailed electronic analysis provides a quantum mechanical basis for the molecule's reactivity and spectroscopic properties.
| Orbital | Calculated Ionization Potential (eV) | Character | Significance |
|---|---|---|---|
| HOMO (20) | 10.74 | p-type, significant density on oxygen | Primary site for electron donation (nucleophilicity). |
| HOMO-1 (19) | 12.25 | s-p type, C-H and C-C bonding | Contributes to the overall molecular framework. |
| LUMO | Not specified in source | Antibonding, σ* character | Primary site for electron acceptance (electrophilicity). |
Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentazom.comorganicchemistrydata.orgchemguide.co.ukcarlroth.com
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Benzyltetrahydrofuran-2-ol, both ¹H and ¹³C NMR are employed to map out the carbon skeleton and the placement of hydrogen atoms.
High-Resolution ¹H and ¹³C NMR Applications in Complex Systemsazom.comorganicchemistrydata.org
High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in this compound. The chemical shifts (δ), reported in parts per million (ppm), indicate the type of proton or carbon, while the splitting patterns in ¹H NMR reveal the number of neighboring protons, following the n+1 rule. mnstate.edulibretexts.org
In the ¹H NMR spectrum of this compound, the protons of the benzyl (B1604629) group typically appear in the aromatic region (around 7.2-7.4 ppm). The protons on the tetrahydrofuran (B95107) ring and the benzylic methylene (B1212753) protons show characteristic shifts and multiplicities based on their connectivity and stereochemistry. carlroth.com The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. libretexts.org
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. ceitec.cz The number of signals corresponds to the number of chemically non-equivalent carbon atoms. chemguide.co.uk The chemical shifts for the carbons in the aromatic ring, the tetrahydrofuran ring, and the benzylic carbon provide confirmatory structural data. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. azom.com
¹H NMR Data for this compound Derivatives
| Protons | Chemical Shift (δ) ppm |
|---|---|
| Aromatic CH | 7.28–7.38 |
| CH₂ (Benzyl) | 4.71 |
| OH | 1.64 |
Data is based on typical shifts for benzyl alcohol and related structures and may vary based on the specific isomer and solvent. carlroth.com
¹³C NMR Data for this compound Derivatives
| Carbon | Chemical Shift (δ) ppm |
|---|---|
| C=O (in related lactone) | ~177 |
| Aromatic C | 127-135 |
| C-O (ring) | ~88 |
| CH₂ (ring) | 26-30 |
| CH₂ (benzyl) | ~42 |
Data is derived from related tetrahydrofuran structures and may vary. researchgate.net
Advanced NMR Techniques for Mechanistic Insights (e.g., in situ illumination NMR)researchgate.net
For studying reaction mechanisms or photochemical processes involving this compound, advanced NMR techniques such as in situ illumination NMR can be utilized. This method allows for the monitoring of a reaction directly inside the NMR spectrometer upon irradiation with light. researchgate.net It enables the detection of transient intermediates and provides real-time kinetic data, offering profound mechanistic insights into photochemical reactions, such as photoisomerization or degradation pathways. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisorganicchemistrydata.orglibretexts.org
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. etamu.edu It is crucial for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns. libretexts.org
High-Resolution Mass Spectrometry for Accurate Mass Determinationcopernicus.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. copernicus.orgjeolusa.com For this compound (C₁₁H₁₄O₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula with high confidence. This is particularly useful to distinguish it from isomers.
Expected HRMS Data for C₁₁H₁₄O₂
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 179.1067 |
| [M+Na]⁺ | 201.0886 |
The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. For this compound, characteristic fragments would likely include the loss of a water molecule (-18 amu) from the alcohol, cleavage of the benzyl group (resulting in a peak at m/z 91 for the tropylium (B1234903) ion), and fragmentation of the tetrahydrofuran ring. libretexts.org For instance, alpha-cleavage next to the oxygen in the ring is a common pathway for cyclic ethers.
Infrared (IR) Spectroscopy for Functional Group Identificationorganicchemistrydata.orglibretexts.orgspecac.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. savemyexams.comrsc.org
The IR spectrum of this compound is expected to show several characteristic absorption bands:
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. specac.com
C-H Stretch (Aromatic): Peaks typically appearing just above 3000 cm⁻¹. specac.com
C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹. specac.com
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region. specac.com
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ range, indicative of the ether linkage in the tetrahydrofuran ring and the alcohol C-O bond. specac.com
Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H (Alcohol) | 3200-3600 | Strong, Broad |
| C-H (Aromatic) | >3000 | Medium |
| C-H (Aliphatic) | <3000 | Medium to Strong |
| C=C (Aromatic) | 1450-1600 | Medium to Weak, Sharp |
| C-O (Ether/Alcohol) | 1050-1150 | Strong |
Data based on typical functional group absorption ranges. specac.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionschemguide.co.uknih.gov
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.eduazooptics.com This technique is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. msu.edu
For this compound, the primary chromophore is the benzene (B151609) ring. The presence of the benzyl group will result in characteristic UV absorptions. Benzene itself exhibits a strong absorption band (the E2-band) around 204 nm and a weaker, structured band (the B-band) around 254 nm. upi.edu Alkyl substitution on the benzene ring, as in the case of the benzyl group, typically causes a small red shift (shift to longer wavelength) of these absorption maxima. The tetrahydrofuran-2-ol moiety itself does not significantly absorb in the standard UV-Vis range (above 200 nm). msu.edu
Expected UV-Vis Absorption Maxima (λmax) for this compound
| Chromophore | λmax (nm) | Solvent |
|---|---|---|
| Benzyl Group (B-band) | ~260 | Ethanol |
| Benzyl Group (E2-band) | ~210 | Ethanol |
Data is an estimation based on the benzene chromophore with alkyl substitution. upi.edu
X-Ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement of a crystalline solid. nih.gov This technique provides a three-dimensional map of electron density, from which the exact positions of atoms and the bonds between them can be deduced, offering definitive proof of a molecule's structure and stereochemistry. wikipedia.org
For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. arabjchem.org This would typically involve slow crystallization from a suitable solvent or solvent mixture. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of reflections is collected and processed. wikipedia.org
While specific crystallographic data for this compound is not publicly available in the searched literature, a hypothetical dataset for a related tetrahydrofuran derivative is presented in Table 1 to illustrate the type of information that would be obtained from such an analysis. This data would include the crystal system, space group, unit cell dimensions, and refinement statistics, which collectively describe the crystal lattice and the quality of the structural determination.
Table 1: Hypothetical X-Ray Crystallographic Data for a 4-Substituted-Tetrahydrofuran-2-ol Derivative
| Parameter | Value |
| Empirical Formula | C₁₁H₁₄O₂ |
| Formula Weight | 178.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.432(2) |
| c (Å) | 18.765(7) |
| β (°) | 98.54(3) |
| Volume (ų) | 1021.9(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.159 |
| R-factor | 0.045 |
| wR-factor | 0.121 |
Note: This table is illustrative and does not represent actual data for this compound.
Advanced Chromatographic Methods for Separation and Quantification (e.g., GC, LC)
Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from any impurities or byproducts. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful tools for this purpose, with the choice of method depending on the analyte's volatility and polarity. aocs.org
Gas Chromatography (GC)
For a semi-volatile compound like this compound, GC is a suitable analytical technique. The compound would likely require derivatization to increase its volatility and thermal stability, for instance, by silylating the hydroxyl group. The derivatized analyte is then injected into the GC, where it is vaporized and separated on a capillary column. A mass spectrometer (MS) is often used as a detector (GC-MS), providing both quantitative data and structural information based on the fragmentation pattern of the molecule. nih.gov
The selection of the GC column is critical for achieving good separation. A column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is often effective for a wide range of organic molecules. nih.gov The temperature program of the GC oven is optimized to ensure adequate separation of the target compound from any impurities.
Liquid Chromatography (LC)
High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of this compound, particularly for purity assessment and for the separation of stereoisomers. nih.gov Given the presence of a chiral center at the C2 position of the tetrahydrofuran ring, chiral HPLC would be essential for separating the enantiomers of this compound. mdpi.com
Reversed-phase HPLC, using a C18 or C8 stationary phase, is a common starting point for the analysis of moderately polar compounds. nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). aocs.org The addition of modifiers such as tetrahydrofuran to the mobile phase can sometimes improve separation selectivity for related compounds. researchgate.net Detection is often achieved using a UV detector, as the benzyl group in this compound would provide a chromophore. nih.gov
For the separation of enantiomers, a chiral stationary phase (CSP) is required. Columns such as those based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series) are widely used for this purpose. mdpi.com The choice of mobile phase, often a mixture of alkanes and an alcohol, is crucial for achieving baseline separation of the enantiomers.
While specific, detailed chromatographic methods for this compound were not found in the reviewed literature, Table 2 provides a hypothetical set of conditions for both GC and LC analysis based on methods used for similar compounds.
Table 2: Hypothetical Chromatographic Conditions for the Analysis of this compound
| Gas Chromatography (GC) | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 15 °C/min to 280 °C (10 min) |
| Detector | Mass Spectrometer (MS) |
| Derivatization | Silylation of the hydroxyl group |
| Liquid Chromatography (LC) | |
| Column | C18 (4.6 x 150 mm, 5 µm) for purity / Chiralpak® AD-H for enantiomeric separation |
| Mobile Phase | Acetonitrile/Water gradient for purity / Hexane/Isopropanol for enantiomeric separation |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
Note: This table is illustrative and does not represent experimentally verified methods for this compound.
Future Research Directions and Perspectives in 4 Benzyltetrahydrofuran 2 Ol Chemistry
Development of Novel and More Efficient Stereoselective Synthetic Pathways
A primary objective in modern organic synthesis is the development of efficient and highly stereoselective methods for constructing complex molecular architectures. unm.edu For substituted tetrahydrofurans like 4-Benzyltetrahydrofuran-2-ol, controlling the stereochemistry is paramount as different stereoisomers can exhibit vastly different biological activities.
Future efforts will likely focus on several key areas:
Catalytic Asymmetric Methods: There is a continuous drive to discover new catalytic systems that can produce enantiomerically pure or enriched tetrahydrofurans from simple starting materials. researchgate.net This includes the development of novel chiral ligands for metal-catalyzed reactions and the exploration of organocatalysis, which avoids the use of potentially toxic and expensive metals. For instance, Brønsted-base catalyzed enantioselective [3+2] annulation reactions have shown promise for creating enantioenriched 2,3,5-substituted tetrahydrofurans. researchgate.net
Cascade and Tandem Reactions: Strategies that form multiple bonds and stereocenters in a single, efficient operation are highly desirable. nih.gov Future research will likely explore tandem reactions, such as the redox-relay Heck reaction, which can rapidly construct cyclic hemiacetals from readily available materials like cis-butene-1,4-diol, which are precursors to substituted THFs. acs.org Similarly, tandem allylation–silyl-Prins cyclization offers a pathway to stereoselectively synthesize substituted tetrahydropyrans, and analogous principles could be adapted for THF synthesis. beilstein-journals.org
Photochemical Methods: Photochemical reactions, often proceeding under mild conditions, offer unique pathways for ring formation. A two-step photochemical approach involving a Paternò–Büchi reaction followed by ring expansion has been demonstrated for the de novo synthesis of tetrahydrofuran (B95107) heterocycles. rsc.org Further exploration of photo-HAT/nickel dual catalysis could enable the C(sp³)–H functionalization of simple cyclic ethers to build more complex, enantiomerically enriched structures. organic-chemistry.org
Below is a table summarizing emerging stereoselective synthetic strategies relevant to tetrahydrofuran synthesis.
| Synthetic Strategy | Description | Potential Advantages | Representative Catalyst/Reagent |
| Redox-Relay Heck Reaction | An intramolecular Heck reaction coupled with a redox isomerization to generate cyclic hemiacetals from alkenols. acs.org | High efficiency, operational simplicity, use of readily available starting materials. acs.org | Palladium catalysts. acs.org |
| Photochemical Ring Expansion | A two-step process involving a photochemical cycloaddition followed by a rearrangement to expand a smaller ring (e.g., oxetane) into a tetrahydrofuran. rsc.org | Access to novel THF structures under mild, metal-free conditions. rsc.org | Light (photons). rsc.org |
| Catalytic Asymmetric Annulation | [3+2] cycloaddition reactions using chiral catalysts to control the stereochemical outcome. researchgate.net | High enantioselectivity for constructing polysubstituted THFs. researchgate.net | Chiral bifunctional Brønsted bases. researchgate.net |
| Oxidative Cyclization | Intramolecular cyclization of an alkenol onto the double bond, promoted by an oxidizing agent. researchgate.net | Can generate multiple stereocenters with high diastereoselectivity. researchgate.netacs.org | Cobalt or Palladium complexes. researchgate.netacs.org |
Exploration of Unprecedented Chemical Transformations and Derivatizations
The this compound scaffold, with its hemiacetal (or lactol) functionality, is ripe for chemical exploration. cymitquimica.com The hydroxyl group and the ether oxygen, along with the benzyl (B1604629) substituent, provide multiple sites for derivatization.
Future research will likely pursue:
Ring-Opening and Rearrangement Reactions: The lactol functionality is in equilibrium with the ring-opened γ-hydroxy aldehyde. researchgate.net This equilibrium can be exploited to engage the aldehyde in reactions not accessible to the cyclic form. Isothiourea catalysts, for example, can promote enantiomerization through this ring-opening/closing mechanism, enabling dynamic kinetic resolutions. chemrxiv.org
Novel C-H Functionalization: Direct functionalization of the C-H bonds on the tetrahydrofuran ring or the benzyl group represents a highly atom-economical approach to new derivatives. researchgate.net Aerobic C-H activation, using oxygen from the air, is a particularly sustainable strategy for forming new C-C bonds. researchgate.net
Derivatization via the Hydroxyl Group: The lactol's hydroxyl group is a key handle for derivatization. cymitquimica.com Reactions such as acylation, etherification, and substitution can be used to append a wide variety of new functional groups, potentially modulating the compound's biological or material properties. Catalytic methods for these transformations, especially those that are stereoselective, are of significant interest. chemrxiv.org
Exploiting the Benzyl Group: The benzyl substituent can be modified through aromatic substitution reactions or benzylic functionalization to create a library of analogs for structure-activity relationship (SAR) studies.
Integration of State-of-the-Art Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work has become a powerful engine for discovery in organic synthesis. sciforum.netresearchgate.net For a flexible molecule like this compound, computational tools are invaluable for understanding its behavior and designing new experiments.
Future directions in this integrated approach include:
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out the reaction energy profiles for synthetic transformations, providing a detailed understanding of the reaction mechanism. sciforum.netacs.org This insight can help rationalize observed stereoselectivities and guide the optimization of reaction conditions. For example, DFT studies have been used to understand the diradical pathway in photochemical ring expansions to form THFs. rsc.org
Conformational Analysis: The five-membered THF ring is highly flexible and can adopt various conformations, such as envelope and twist forms. researchgate.net Computational methods can predict the relative stabilities of these conformers and how substituents, like the benzyl group, influence this conformational landscape. researchgate.net This is crucial as the molecule's conformation can dictate its reactivity and biological interactions.
Predictive Modeling: As more data on the synthesis and properties of substituted tetrahydrofurans are generated, machine learning and other in silico models could be developed to predict reaction outcomes, stereoselectivity, or even biological activity, thereby accelerating the discovery process.
Solvent Effects: Ab initio molecular dynamics simulations can model the explicit interactions between the solute and solvent molecules, revealing the crucial role the solvent can play in reaction mechanisms, such as influencing the stability of intermediates and transition states. nih.govescholarship.org
A summary of how computational methods are being applied to tetrahydrofuran chemistry is provided below.
| Computational Method | Application in THF Chemistry | Key Insights Gained |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms for THF synthesis and transformation. sciforum.netacs.org | Understanding transition state geometries, activation energies, and the origins of stereoselectivity. rsc.orgacs.org |
| Ab Initio Molecular Dynamics | Simulating the dynamic behavior of THF and its derivatives in solution. nih.govmdpi.com | Revealing the role of solvent molecules in reaction pathways and conformational stability. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing non-covalent interactions within molecular crystals containing THF moieties. researchgate.net | Characterizing hydrogen bonding and other weak interactions that dictate crystal packing. researchgate.net |
| Frontier Molecular Orbital (FMO) Analysis | Assessing the kinetic and thermodynamic stability of THF-containing structures. researchgate.net | Identifying regions of a molecule prone to electrophilic or nucleophilic attack. researchgate.net |
Expanding the Scope of Related Complex Tetrahydrofuran-Based Architectures
The synthetic methodologies and chemical understanding gained from studying this compound can be leveraged to construct more complex molecules containing the THF core. The THF ring is a privileged scaffold found in numerous intricate natural products. rsc.orgnih.gov
Future research will aim to:
Synthesize Fused and Spirocyclic Systems: Develop strategies to build additional rings onto the THF core, creating polycyclic architectures. rsc.org This includes the synthesis of bicyclic and spirocyclic tetrahydrofuran derivatives, which have been achieved with high diastereoselectivity through palladium-catalyzed reactions. acs.org Oxidative radical reactions are also a powerful tool for creating bicyclic systems. rsc.org
Construct Polyether Ladder Scaffolds: The THF motif is a key repeating unit in marine ladder polyethers, a class of natural products with complex structures and potent biological activity. core.ac.uk Research into epoxide-opening cascades, inspired by the proposed biosynthesis of these molecules, offers a promising strategy for the rapid assembly of these challenging targets. core.ac.uk
Access Novel Natural Product Analogs: The methods developed for synthesizing and derivatizing the 4-benzyl-substituted THF ring can be applied to the total synthesis of complex natural products and their analogs. nih.gov For example, a recently developed redox-relay Heck reaction was applied to the synthesis of the calyxolane natural products. acs.org This allows for the creation of novel compounds for biological screening and the exploration of structure-activity relationships.
Q & A
Q. What are the recommended synthetic routes for 4-Benzyltetrahydrofuran-2-ol, and how can reaction conditions be optimized for yield and purity?
The synthesis of tetrahydrofuran derivatives often involves cyclization or functional group transformations. For example, the preparation of structurally similar compounds like 5-methoxy-2-phenyl-2,3-dihydrobenzofuran utilizes hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant under mild conditions . To optimize yield:
- Screen solvents (e.g., tetrahydrofuran, hexafluoropropan-2-ol) for their ability to stabilize intermediates.
- Use catalytic systems (e.g., DDQ) to enhance regioselectivity.
- Monitor reaction progress via TLC or HPLC and adjust temperature/time parameters empirically.
Q. How can the structural integrity of this compound be validated post-synthesis?
Characterization should combine spectroscopic and chromatographic methods:
- NMR : Analyze and spectra to confirm substitution patterns and stereochemistry. For example, (2R,3S)-configured tetrahydrofuran derivatives were validated using coupling constants and NOE correlations .
- HRMS : Confirm molecular weight and fragmentation patterns.
- Chromatography : Use HPLC with UV/Vis or MS detection to assess purity (>97% as per GC/HPLC thresholds in similar studies) .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and goggles to prevent skin/eye contact .
- Waste Management : Segregate chemical waste and dispose via certified hazardous waste services to avoid environmental contamination .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when using volatile solvents like tetrahydrofuran .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
Stereoselectivity in tetrahydrofuran systems can be achieved via:
- Chiral Catalysts : Employ asymmetric catalysts (e.g., organocatalysts or metal-ligand complexes) to bias ring-closing reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring specific configurations .
- Temperature Control : Lower temperatures often reduce epimerization risks in stereochemically labile intermediates .
Q. How should researchers address contradictory analytical data (e.g., NMR vs. HPLC) for this compound?
- Cross-Validation : Re-run analyses using orthogonal methods (e.g., IR for functional groups, X-ray crystallography for absolute configuration).
- Sample Purity : Re-purify the compound via column chromatography or recrystallization to eliminate impurities causing spectral noise .
- Matrix Effects : For HPLC, use internal standards (e.g., deuterated analogs) to correct for ionization suppression/enhancement .
Q. What emerging applications does this compound have in drug discovery or material science?
- Pharmaceutical Intermediates : Fluorinated tetrahydrofuran analogs (e.g., 4-fluoro derivatives) show promise as antiviral or anticancer agents due to enhanced metabolic stability .
- Polymer Chemistry : The benzyl group can act as a photolabile protecting group in stimuli-responsive materials .
- Mechanistic Probes : Use isotopic labeling (e.g., ) to study reaction pathways in enzymatic or catalytic systems .
Methodological Considerations
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) meticulously, as minor variations can significantly impact outcomes .
- Data Interpretation : Leverage computational tools (e.g., DFT calculations) to predict NMR shifts or reaction energetics, aiding in structural assignments .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste and chemical safety, referencing standards like IFRA or PRTR where applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
